molecular formula C15H11NO B7789039 4-(Quinolin-2-yl)phenol

4-(Quinolin-2-yl)phenol

Cat. No.: B7789039
M. Wt: 221.25 g/mol
InChI Key: RDTFTOZMNQBVBZ-UHFFFAOYSA-N
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Description

4-(Quinolin-2-yl)phenol is a chemical compound that features a quinoline ring attached to a phenol group. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of both the quinoline and phenol moieties in its structure makes it a compound of significant interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Quinolin-2-yl)phenol can be achieved through several methods. One common approach involves the [5 + 1] annulation of 2-methylquinolines with diynones under catalyst-free and solvent-free conditions . This method is atom-economic and tolerates a broad range of functional groups, making it practical for laboratory synthesis.

Industrial Production Methods: In industrial settings, the synthesis of quinoline derivatives, including this compound, often involves transition-metal-catalyzed reactions. Metals such as cobalt, copper, and palladium are frequently used to catalyze the direct C-H arylation of quinolines with various aryl bromides, arylboronic acids, or arylzinc reagents . These methods are efficient and scalable, suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-(Quinolin-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline and phenol derivatives.

Scientific Research Applications

4-(Quinolin-2-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Quinolin-2-yl)phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 4-(Quinolin-2-yl)phenol is unique due to the presence of both the quinoline and phenol moieties, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications in various fields make it a compound of significant interest.

Properties

IUPAC Name

4-quinolin-2-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)16-15/h1-10,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTFTOZMNQBVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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